molecular formula C23H18ClN5O2S B2719040 7-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-49-0

7-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2719040
CAS No.: 904578-49-0
M. Wt: 463.94
InChI Key: IEPPVLPQONPVIP-UHFFFAOYSA-N
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Description

7-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18ClN5O2S and its molecular weight is 463.94. The purity is usually 95%.
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Biological Activity

7-Chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS Number: 904578-49-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its structure, synthesis, and various biological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H18ClN5O2SC_{23}H_{18}ClN_{5}O_{2}S with a molecular weight of 463.9 g/mol. It features a triazoloquinazoline framework known for its diverse biological activities.

PropertyValue
Molecular Formula C23H18ClN5O2S
Molecular Weight 463.9 g/mol
CAS Number 904578-49-0

Synthesis

The synthesis of this compound typically involves the coupling of various aromatic amines with sulfonyl chlorides and triazole derivatives. Detailed methodologies can be found in specialized chemical literature.

Anticancer Properties

Research has indicated that compounds related to the triazoloquinazoline class exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines:

  • In vitro studies demonstrated that the compound exhibits antiproliferative effects against several human cancer cell lines, including those associated with leukemia and solid tumors. The mechanism appears to involve cell cycle arrest and induction of apoptosis at higher concentrations .

The biological activity of this compound is believed to stem from its ability to interact with multiple biochemical pathways:

  • Kinase Inhibition : Preliminary data suggest that the compound may inhibit specific kinases involved in cancer progression. For example, it has been shown to stabilize kinases like MEK5 and DYRK2, which are critical in signaling pathways related to cell growth and survival .
  • Antimicrobial Activity : Compounds within this class also demonstrate broad-spectrum antimicrobial properties, suggesting potential applications in treating infections alongside cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazoloquinazolines. Variations in substituents on the phenyl rings significantly influence potency:

SubstituentEffect on Activity
Dimethyl groupsEnhance cytotoxicity
Ethoxy groupsModerate activity
Sulfonyl moietyEssential for maintaining activity

Case Studies

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-(3,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-14-8-10-17(12-15(14)2)25-21-19-13-16(24)9-11-20(19)29-22(26-21)23(27-28-29)32(30,31)18-6-4-3-5-7-18/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPPVLPQONPVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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